Oostatic factor, mosquito

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

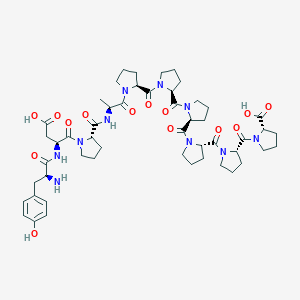

Oostatic factor, mosquito is a type of peptide hormone that plays a crucial role in regulating insect reproduction by inhibiting egg development. It was first isolated from the mosquito Aedes aegypti and is known for its ability to modulate trypsin activity in the midgut of insects, thereby affecting their reproductive processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oostatic factor, mosquito can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The reaction conditions include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of peptide oostatic hormone involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form. The process is optimized to ensure high yield and purity, making it suitable for commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Oostatic factor, mosquito undergoes various chemical reactions, including:

Substitution: Amino acid residues within the peptide can be substituted with analogs to enhance stability or activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.

Reduction: DTT or TCEP are commonly used reducing agents.

Substitution: Fmoc-protected amino acids and coupling reagents like HBTU are used in SPPS.

Major Products Formed:

Oxidation: Sulfoxides and disulfides.

Reduction: Free thiol groups.

Substitution: Modified peptides with enhanced properties.

Applications De Recherche Scientifique

Research Findings

Numerous studies have demonstrated the efficacy of TMOF as a larvicide. Below is a summary of key findings from various research articles:

| Study | Methodology | Key Findings |

|---|---|---|

| Borovsky et al. (1985) | Injection of TMOF into female mosquitoes | Inhibited yolk deposition and vitellogenin biosynthesis, demonstrating its role as an oostatic hormone. |

| Borovsky et al. (2004) | Feeding TMOF to Aedes aegypti larvae | Resulted in significant mortality; 95% activity maintained with a tetrapeptide analog. |

| Sallehudin (2011) | Bioassay with varying concentrations of Pichia-TMOF | 400 ppm caused 100% cumulative mortality within 8 days; synergistic effects observed with Bacillus thuringiensis (Bt). |

Case Study 1: Efficacy of Pichia-TMOF

In a study conducted by Sallehudin et al., Aedes aegypti larvae were exposed to different concentrations of Pichia-TMOF. The results indicated that higher concentrations led to increased mortality rates, with 400 ppm achieving complete larval death within eight days. The study also explored the synergistic effects when combined with Bt, enhancing the overall larvicidal effect.

Case Study 2: Field Trials with TMOF

Field trials have been conducted to assess the effectiveness of TMOF in natural mosquito populations. These trials showed that TMOF could significantly reduce larval populations in treated water bodies, highlighting its potential for integrated pest management strategies.

Advantages of TMOF

- Target Specificity : TMOF primarily affects mosquito larvae without harming non-target organisms, making it an environmentally friendly option.

- Resistance Management : As mosquitoes develop resistance to traditional insecticides, TMOF offers a novel mode of action that can be integrated into existing control programs.

- Biorational Insecticide : Its natural origin and specific action on mosquito physiology position TMOF as a biorational insecticide that aligns with sustainable agricultural practices.

Challenges and Future Directions

While TMOF shows promise as an effective mosquito control agent, several challenges remain:

- Stability and Delivery : Ensuring the stability of TMOF in various environmental conditions is crucial for its practical application.

- Cost-Effectiveness : Developing economically viable production methods for large-scale use is necessary for widespread adoption.

- Regulatory Approval : As with any new pesticide, navigating the regulatory landscape will be essential for commercial use.

Future research should focus on optimizing delivery mechanisms, exploring combinations with other biological control agents, and conducting long-term ecological impact assessments.

Mécanisme D'action

Oostatic factor, mosquito exerts its effects by binding to specific receptors in the insect midgut, leading to the inhibition of trypsin synthesis. This results in reduced nutrient absorption and impaired egg development. The hormone’s molecular targets include trypsinogen and other proteolytic enzymes involved in digestion . The pathways involved in its action are primarily related to the regulation of digestive enzyme activity and nutrient metabolism .

Comparaison Avec Des Composés Similaires

Oostatic factor, mosquito is unique in its ability to specifically target insect reproductive processes. Similar compounds include:

Trypsin Modulating Oostatic Factor (TMOF): Isolated from Aedes aegypti, it inhibits trypsin activity in the midgut.

Colloostatin: A peptide with structural similarity to collagens, exhibiting oostatic activity.

These compounds share the common feature of modulating digestive enzyme activity to affect insect reproduction, but peptide oostatic hormone stands out due to its specific sequence and potent activity .

Propriétés

Numéro CAS |

128439-50-9 |

|---|---|

Formule moléculaire |

C51H70N10O14 |

Poids moléculaire |

1047.2 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C51H70N10O14/c1-29(53-43(66)34-9-2-20-55(34)45(68)33(28-41(63)64)54-42(65)32(52)27-30-16-18-31(62)19-17-30)44(67)56-21-3-10-35(56)46(69)57-22-4-11-36(57)47(70)58-23-5-12-37(58)48(71)59-24-6-13-38(59)49(72)60-25-7-14-39(60)50(73)61-26-8-15-40(61)51(74)75/h16-19,29,32-40,62H,2-15,20-28,52H2,1H3,(H,53,66)(H,54,65)(H,63,64)(H,74,75)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

Clé InChI |

BSVHTRRLCAVQCZ-JDEXMCKMSA-N |

SMILES |

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N |

SMILES isomérique |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CC=C(C=C8)O)N |

SMILES canonique |

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N |

Key on ui other cas no. |

128439-50-9 |

Séquence |

YDPAPPPPPP |

Synonymes |

H-YDPAPPPPPP-OH Peptide oostatic hormone TMOF tyrosyl-aspartyl-prolyl-alanyl-prolyl-prolyl-prolyl-prolyl-prolyl-proline |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.